molecular formula C10H11NO2 B070445 1-(4-Hydroxyindolin-1-YL)ethanone CAS No. 192061-82-8

1-(4-Hydroxyindolin-1-YL)ethanone

Cat. No. B070445
CAS RN: 192061-82-8
M. Wt: 177.2 g/mol
InChI Key: MOCNHZXRXZCZKR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyindolin-1-yl)ethanone is a compound that has garnered interest due to its structural features and potential chemical applications. While specific studies directly on this compound are scarce, insights can be drawn from research on similar hydroxyindolinyl ethanones and related structures.

Synthesis Analysis

Synthesis methods for compounds similar to 1-(4-Hydroxyindolin-1-yl)ethanone often involve oxidative coupling or cyclization reactions. For example, an efficient one-pot method for synthesizing anti-α,β-epoxy ketones from related compounds has been developed, using a modified Darzen reaction under oxidative conditions, which may offer insights into potential synthesis routes for 1-(4-Hydroxyindolin-1-yl)ethanone (Chauhan et al., 2017).

Molecular Structure Analysis

Structural and vibrational spectroscopic studies, including single crystal X-ray diffraction and NMR spectral analysis, provide detailed insights into the molecular structure of related compounds. These techniques, along with DFT computations, have been utilized to investigate the structure of novel quinolinyl ethanones, which can inform the structural analysis of 1-(4-Hydroxyindolin-1-yl)ethanone (Murugavel et al., 2016).

Chemical Reactions and Properties

Research on similar compounds has highlighted various chemical reactions, including Mannich base formation via regioselective substitution reactions, which could be relevant for modifying or synthesizing derivatives of 1-(4-Hydroxyindolin-1-yl)ethanone (Aljohani et al., 2019).

Physical Properties Analysis

The physical properties of compounds structurally related to 1-(4-Hydroxyindolin-1-yl)ethanone, such as crystallization behavior and thermal stability, can be studied using techniques like X-ray crystallography and TGA/DSC. These analyses help in understanding the material's stability, polymorphism, and phase transitions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for undergoing various organic reactions, can be inferred from studies on related hydroxyquinoline and oxindole derivatives. Oxidative coupling and cascade arylhydroxylation of activated alkenes have been employed to synthesize hydroxyl-containing oxindoles and quinolinones, offering insights into the chemical behavior of 1-(4-Hydroxyindolin-1-yl)ethanone (Zhang et al., 2020).

Scientific Research Applications

  • Antifungal Activity : The compound has been studied for its antifungal properties. Novel metal complexes of ligands related to 1-(4-Hydroxyindolin-1-yl)ethanone, such as APEHQ, were synthesized and found to exhibit significant antifungal activity against various fungi, indicating potential applications in antifungal treatments (Raj & Patel, 2015).

  • Cancer Treatment Research : A derivative of 1-(4-Hydroxyindolin-1-yl)ethanone, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, has been identified as a DNA-dependent protein kinase inhibitor. It's been shown to enhance the cytotoxicity of agents that induce DNA double-strand breaks, suggesting its potential use in cancer treatment strategies (Kashishian et al., 2003).

  • Synthesis and Characterization : Research has been conducted on the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, closely related to 1-(4-Hydroxyindolin-1-yl)ethanone. This study provides insights into efficient synthetic routes and characterization of similar compounds (Aljohani et al., 2019).

  • Cytotoxic Activity and Fluorescence Properties : The cytotoxic activity and fluorescence properties of 3-hydroxyquinolin-4(1H)-ones, related to the compound of interest, have been synthesized and evaluated. This research contributes to understanding the potential medical applications of similar compounds (Kadrić et al., 2014).

  • Antimicrobial Activity : Another derivative, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, has been synthesized and evaluated for antimicrobial activity. This points to possible applications in developing new antimicrobial agents (Wanjari, 2020).

Safety and Hazards

The safety information for “1-(4-Hydroxyindolin-1-YL)ethanone” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “1-(4-Hydroxyindolin-1-YL)ethanone” and similar compounds could involve further exploration of their synthesis, as well as their computational studies and pharmacological effects . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(4-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-4,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNHZXRXZCZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598939
Record name 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192061-82-8
Record name 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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